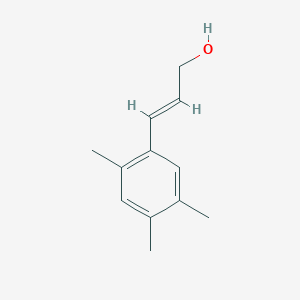![molecular formula C9H15ClN2O2 B1448868 8-氮杂螺[双环[3.2.1]辛烷-3,5'-恶唑烷]-2'-酮盐酸盐 CAS No. 1949815-69-3](/img/structure/B1448868.png)
8-氮杂螺[双环[3.2.1]辛烷-3,5'-恶唑烷]-2'-酮盐酸盐
描述
“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a chemical compound with the CAS Number: 1949815-69-3 . It has a molecular weight of 218.68 and is in solid form . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .
Molecular Structure Analysis
The InChI code for “8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is 1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a solid compound . It has a molecular weight of 218.68 . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .科学研究应用
Tropane生物碱的合成
该化合物在Tropane生物碱的合成中起着至关重要的支架作用 。这些生物碱是一类含有氮的化合物,具有广泛的生物活性。双环支架的立体控制形成对于创建这些化合物至关重要,这些化合物因其强大的生物学特性而被应用于从药物化学到农业的各个领域。
药物化学
在药物化学中,该化合物的结构类似于尼古丁、可卡因和吗啡等生物活性生物碱 。其刚性的双环骨架对于开发具有特定靶向能力的药物非常有价值。 该结构特征被用于设计κ-阿片受体激动剂和针对各种肿瘤细胞系(包括胶质母细胞瘤和肝细胞癌)的细胞毒剂 。
农业化学
作为有机合成的中间体,该化合物在农用化学领域有应用 。其衍生物可用于合成新型杀虫剂或除草剂,利用Tropane支架的生物活性来影响害虫的神经系统或抑制杂草的生长。
材料科学
在材料科学中,人们正在探索该化合物的衍生物作为合成新材料的中间体的潜力 。氮杂双环辛烷环系的独特结构可以赋予聚合物材料或小分子材料所需的刚性和稳定性。
环境科学
该化合物的衍生物也可能在环境科学中发挥作用。 它们与天然存在的生物碱的结构相似,表明它们可用于生物修复过程,以结合或与环境毒素反应 。此外,它们可以作为研究类似生物活性化合物环境行为的模型。
分析化学
在分析化学中,该化合物可用作色谱方法中用于识别和量化复杂混合物中类似结构的标准品或试剂 。其明确定义的结构和反应性使其适合于开发生化分析中的测定和测试。
生物化学
最后,在生物化学中,该化合物的框架用于理解小分子与生物系统之间的相互作用 。它可用于研究酶-底物相互作用、受体-配体结合以及分子跨生物膜的转运。
作用机制
Target of Action
The 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities .
Mode of Action
The exact mode of action of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by 8-Azaspiro[bicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to cause various cellular effects .
生化分析
Biochemical Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular changes that persist even after the compound is removed.
Dosage Effects in Animal Models
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including organ damage and altered metabolic functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes . These interactions are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYZLKFWIMKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)





![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)






